N-Acetylglutamic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-L-glutamic acid is a natural product found in Hypericum japonicum, Glycine max, and other organisms with data available.
N-acetyl-L-glutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
N-Acetyl-DL-glutamic acid
CAS No.: 5817-08-3
Cat. No.: VC1990335
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5817-08-3 |
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Molecular Formula | C7H11NO5 |
Molecular Weight | 189.17 g/mol |
IUPAC Name | (2S)-2-acetamidopentanedioic acid |
Standard InChI | InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m0/s1 |
Standard InChI Key | RFMMMVDNIPUKGG-YFKPBYRVSA-N |
Isomeric SMILES | CC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES | CC(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES | CC(=O)NC(CCC(=O)O)C(=O)O |
Melting Point | 199 - 201 °C |
Introduction
Chemical Identity and Classification
N-Acetyl-DL-glutamic acid, also referred to as acetylglutamate or 2-acetamidopentanedioic acid, belongs to the class of organic compounds known as N-acyl-aliphatic-alpha amino acids . It is characterized as an acetylated derivative of glutamic acid, containing both the D and L isomers. This compound exists naturally in many organisms, from bacteria to plants and animals.
N-Acetyl-DL-glutamic acid has several synonyms in scientific literature:
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2-(Acetylamino)pentanedioic acid
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N-Acetylglutamate
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DL-Acetylglutamic acid
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Glutamic acid, N-acetyl-
This compound is taxonomically classified as follows:
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Kingdom: Organic compounds
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Super Class: Organic acids and derivatives
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Class: Carboxylic acids and derivatives
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Sub Class: Amino acids, peptides, and analogues
Chemical Structure and Properties
Molecular Structure
N-Acetyl-DL-glutamic acid has the molecular formula C₇H₁₁NO₅, consisting of seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and five oxygen atoms . The compound features an acetyl group attached to the amino group of glutamic acid.
Structural Property | Value |
---|---|
Chemical Formula | C₇H₁₁NO₅ |
Average Molecular Weight | 189.1659 g/mol |
Monoisotopic Molecular Weight | 189.063722467 g/mol |
InChI Key | RFMMMVDNIPUKGG-UHFFFAOYSA-N |
SMILES Notation | CC(=O)NC(CCC(O)=O)C(O)=O |
CAS Number | 5817-08-3 (DL form), 1188-37-0 (racemic) |
Physical Properties
The physical properties of N-Acetyl-DL-glutamic acid are important for its identification and utilization in research and industrial applications.
Physical Property | Value |
---|---|
Physical State | Solid |
Charge | -2 (at physiological pH) |
Melting Point | 199-201°C |
Solubility | Soluble in water, slightly soluble in alcohols |
Biosynthesis and Metabolism
Biosynthetic Pathways
N-Acetyl-DL-glutamic acid is biosynthesized through two main pathways in prokaryotes and simple eukaryotes :
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Ornithine Acetyltransferase (OAT) Pathway:
OAT synthesizes N-acetylglutamic acid from glutamate and acetylornithine. This is the primary method of production in prokaryotes that can synthesize ornithine. -
N-Acetylglutamate Synthase (NAGS) Pathway:
NAGS catalyzes the addition of an acetyl group from acetyl-coenzyme A to glutamate, forming N-acetylglutamic acid. This enzyme serves as a replenisher of N-acetylglutamic acid, supplementing any lost through cellular processes .
In vertebrates, N-acetylglutamic acid is produced primarily through the NAGS pathway and functions as an allosteric activator for carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle .
Metabolic Role in Different Organisms
The metabolic significance of N-acetylglutamic acid varies across different taxonomic groups:
Organism Type | Metabolic Role |
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Prokaryotes | First intermediate in arginine biosynthesis |
Simple Eukaryotes | Key component in amino acid metabolism |
Vertebrates | Allosteric activator in the urea cycle |
Plants | Stress response regulator |
In prokaryotes like Pseudomonas aeruginosa, N-acetylglutamic acid is involved in arginine biosynthesis and serves as a substrate for both ArgA and ArgB enzymes . The metabolic pathways involving N-acetylglutamic acid are critical for nitrogen metabolism across various life forms.
Biological Functions
Role in Arginine Biosynthesis
In prokaryotes and simple eukaryotes, N-acetylglutamic acid is the first intermediate involved in the biosynthesis of arginine . This pathway is essential for protein synthesis and various cellular functions requiring arginine.
Regulation of the Urea Cycle
In vertebrates, N-acetylglutamic acid serves as an allosteric activator of carbamyl phosphate synthetase I (CPSI), the first enzyme in the urea cycle . The compound is crucial for triggering the production of carbamyl phosphate, the first urea cycle intermediate. Notably, CPSI remains inactive in the absence of N-acetylglutamic acid, highlighting the compound's regulatory importance in nitrogen excretion.
Stress Response in Plants
Recent research has revealed that N-acetylglutamic acid plays a significant role in plants' stress response mechanisms. Studies on Arabidopsis thaliana demonstrated that N-acetylglutamic acid can alleviate oxidative stress damage . When treated with N-acetylglutamic acid, plants showed enhanced tolerance to oxidative stress induced by methyl viologen (MV).
The protective mechanism involves:
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Reduction of hydrogen peroxide (H₂O₂) accumulation
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Activation of stress-response genes through histone modifications
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Increase in histone H4 acetylation at stress-responsive genes like ZAT10 and ZAT12
Research Applications and Findings
Histone Modification and Gene Expression
A significant research finding regarding N-acetylglutamic acid is its ability to influence histone modifications and gene expression. In Arabidopsis thaliana, treatment with N-acetylglutamic acid increased histone H4 acetylation levels at stress-responsive genes, particularly ZAT10 and ZAT12 . This epigenetic regulation mechanism enhances the plant's ability to tolerate oxidative stress.
Gene | H4 Acetylation Change | H3K4me3 Change |
---|---|---|
ZAT10 | Increased | No significant change |
ZAT12 | Increased | Increased |
Enzymatic Studies
Studies on microbial acylases have provided insights into the enzymatic processing of N-acetyl-DL-glutamic acid. Comparative research on acylases from Penicillium and Aspergillus revealed differential activities on various N-acyl amino acids, including N-acetyl-DL-glutamic acid .
The purified Penicillium acylase demonstrated significantly higher activity on N-acetyl-DL-glutamic acid compared to the enzyme from Takadiastase (derived from Aspergillus) . These enzymatic differences are relevant for biotechnological applications in the resolution of racemic amino acids.
Medical Implications
Deficiencies in N-acetylglutamate synthase or genetic mutations affecting this enzyme can lead to urea cycle failure, resulting in type I hyperammonemia—a condition characterized by ammonia accumulation in the blood due to impaired conversion to urea . This medical implication underscores the compound's importance in nitrogen metabolism and detoxification processes in humans.
Synthesis Methods
Chemical Synthesis
N-Acetyl-DL-glutamic acid can be synthesized through various methods. One common approach involves the acetylation of DL-glutamic acid using acetic anhydride in acetic acid . The process typically follows these steps:
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Reaction of DL-glutamic acid with acetic anhydride in acetic acid
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Isolation of the resulting N-acetyl-DL-glutamic acid from the acetylation mixture
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Purification of the final product
This synthetic method is particularly valuable for producing N-acetyl-DL-glutamic acid as an intermediate in the manufacturing of optically active amino acids .
Enzymatic Resolution
For obtaining the specific L- or D-isomer from N-acetyl-DL-glutamic acid, enzymatic resolution is commonly employed. This process utilizes acylases that exhibit stereospecificity, preferentially hydrolyzing one isomer over the other . The procedure generally involves:
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Preparation of N-acetyl-DL-glutamic acid
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Treatment with specific acylases (e.g., from Penicillium or Aspergillus)
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Separation of the resulting mixture containing one free amino acid and one N-acetylated amino acid
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Optional racemization of the unreacted isomer for recycling
The enzymatic hydrolysis of N-acetyl-DL-glutamic acid is influenced by various factors, including pH and the presence of metal ions like Co²⁺ .
Analytical Methods and Identification
Spectroscopic Techniques
Various spectroscopic methods are employed for the identification and characterization of N-acetyl-DL-glutamic acid:
Technique | Application |
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Mass Spectrometry | Identification and quantification |
NMR Spectroscopy | Structural elucidation |
IR Spectroscopy | Functional group analysis |
UV-Vis Spectroscopy | Concentration determination |
Mass spectral data for N-acetyl-DL-glutamic acid have been extensively documented using high-resolution instruments like the Orbitrap Elite, generating comprehensive spectral trees that include MS¹, MS², MS³, and MS⁴ data .
Chromatographic Methods
Chromatographic techniques are widely used for the separation and quantification of N-acetyl-DL-glutamic acid, particularly in biological samples:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC)
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Ion-exchange Chromatography
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Thin-Layer Chromatography (TLC)
These methods, often coupled with mass spectrometry, provide powerful tools for analyzing N-acetyl-DL-glutamic acid in complex biological matrices.
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